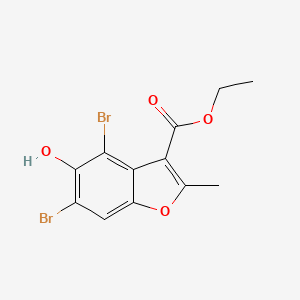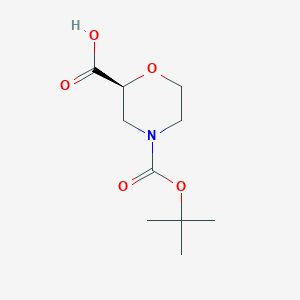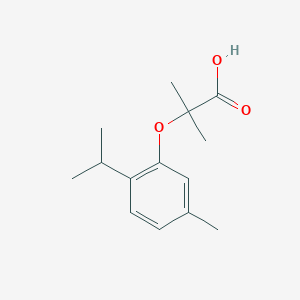
2,5-Bis(trifluoromethyl)benzoyl chloride
描述
2,5-Bis(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF6O and a molecular weight of 276.56 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzoyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
生化分析
Biochemical Properties
2,5-Bis(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, primarily as a reagent for introducing the 2,5-bis(trifluoromethyl)benzoyl group into other molecules. This compound interacts with various enzymes, proteins, and other biomolecules through acylation reactions. The acylation process involves the transfer of the 2,5-bis(trifluoromethyl)benzoyl group to nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids. This modification can alter the biochemical properties of the target molecules, affecting their activity, stability, and interactions with other biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the acylation of transcription factors by this compound can alter their DNA-binding affinity and transcriptional activity, resulting in changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, potentially leading to altered metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an acylating agent, transferring the 2,5-bis(trifluoromethyl)benzoyl group to target molecules. This acylation can inhibit or activate enzymes, depending on the specific site of modification. For example, the acylation of serine residues in the active site of serine proteases can inhibit their enzymatic activity, while the modification of lysine residues in histones can affect chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2,5-bis(trifluoromethyl)benzoic acid and hydrochloric acid. The hydrolysis rate can be influenced by factors such as temperature, pH, and the presence of catalysts. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may cause mild biochemical changes, while higher doses can lead to more significant effects, including toxicity. For example, high doses of this compound can cause oxidative stress and damage to cellular components, leading to cell death. The threshold for these effects can vary depending on the species and the specific experimental conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. This compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the acylation of enzymes involved in glycolysis or the citric acid cycle can alter their activity, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. This compound can bind to specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of binding partners .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the acylation of mitochondrial proteins by this compound can affect mitochondrial function and energy production. Similarly, the modification of nuclear proteins can influence gene expression and chromatin structure .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Bis(trifluoromethyl)benzoyl chloride typically involves the reaction of 2,5-bis(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The excess thionyl chloride is then removed by distillation, and the crude product is purified by vacuum distillation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and specialized equipment to handle the corrosive nature of the reagents and the product.
化学反应分析
Types of Reactions: 2,5-Bis(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-bis(trifluoromethyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed:
Amides and Esters: Formed from substitution reactions with amines and alcohols.
2,5-Bis(trifluoromethyl)benzoic Acid: Formed from hydrolysis.
科学研究应用
2,5-Bis(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: The compound is used in the development of new drugs and agrochemicals due to its ability to modify the pharmacokinetic properties of active molecules.
作用机制
The mechanism of action of 2,5-Bis(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to introduce trifluoromethyl groups into organic molecules. The trifluoromethyl groups can significantly alter the electronic properties of the molecules, affecting their reactivity and interactions with biological targets. This makes the compound valuable in drug development and other applications where modification of molecular properties is desired .
相似化合物的比较
- 2-(Trifluoromethyl)benzoyl chloride
- 3,5-Bis(trifluoromethyl)benzoyl chloride
Comparison: 2,5-Bis(trifluoromethyl)benzoyl chloride is unique due to the positioning of the trifluoromethyl groups at the 2 and 5 positions on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. In comparison, 2-(trifluoromethyl)benzoyl chloride has only one trifluoromethyl group, which may result in different reactivity and applications .
属性
IUPAC Name |
2,5-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)5-3-4(8(11,12)13)1-2-6(5)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNPOCQOZWIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372261 | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-82-8 | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(trifluoromethyl)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B1302342.png)
![2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1302343.png)





![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)


![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)

![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)
